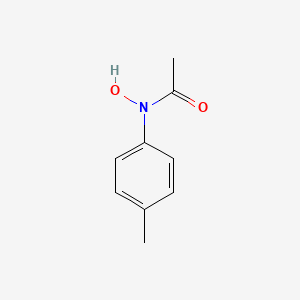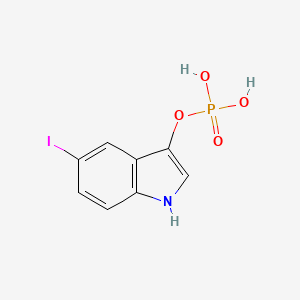
Iodoindoxyl phosphate
Vue d'ensemble
Description
Iodoindoxyl phosphate is a useful indigogenic substrate for the histochemical demonstration of acid phosphatase activity . It is superior to other indoxyl phosphates due to its rapid oxidation of 5-iodoindoxyl to 5,5’-diiodoindigo in the acid pH range .
Synthesis Analysis
The synthesis of phosphorus-containing metabolites like Iodoindoxyl phosphate requires the development of effective new methods for practical discovery, identification, and high-information content analysis . The synthetic routes can be separated into categories such as salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD) .Applications De Recherche Scientifique
Histochemical Method for Acid Phosphatase : Iodoindoxyl phosphate is used as an indigogenic substrate in the histochemical demonstration of acid phosphatase activity. Its rapid oxidation in the acid pH range makes it superior to other indoxyl phosphates. This method is suitable for calcium-formol-fixed tissues or fresh frozen sections, although fixed tissues yield better results. It's not recommended for lipid-rich tissues due to complexing properties (Evans, Whinney, & Tsou, 1966).
Incorporation into DNA of Tumors : 5-Iodo-2′-deoxycytidine-5′-phosphate (IdCMP) has been studied for its ability to incorporate into the DNA of various tumors in mice and hamsters. When linked to polycations, it showed increased incorporation into tumor DNA without a similar increase in normal tissue DNA (Woodman, 1968).
Potential Phosphate Crisis : Phosphate, a crucial component of DNA, RNA, ATP, and other biologically active compounds, is being rapidly depleted due to its extensive use in fertilizers and other industrial applications. Innovative scientific research, including the use of Iodoindoxyl phosphate derivatives, is needed to address this looming crisis (Abelson, 1999).
Understanding Nucleic Acids : Research involving Iodoindoxyl phosphate helps in understanding the roles played by nucleobases, sugars, and phosphates in DNA. These insights are crucial for applications in synthetic biology and in understanding genetic processes (Benner, 2004).
Radiochemotherapeutic Applications : Compounds like 6-[125I]-iodo-2-methyl-1,4-naphthoquinol bis(diammonium phosphate) have been prepared as potential radiochemotherapeutic drugs, demonstrating uptake and cytotoxicity in tumor cells (Brown & Mitchell, 1979).
Phosphate Metabolite Analysis in Glioma Rats : A novel derivatization strategy for profiling phosphate ester/anhydride metabolic networks was applied to glioma rats, demonstrating the importance of such compounds in biochemical research and medical therapy (Sheng et al., 2021).
Orientations Futures
Indole, a component of Iodoindoxyl phosphate, has been studied for its role in multiple health beneficial effects. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . These developments suggest potential future directions for the study and application of Iodoindoxyl phosphate.
Propriétés
IUPAC Name |
(5-iodo-1H-indol-3-yl) dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7INO4P/c9-5-1-2-7-6(3-5)8(4-10-7)14-15(11,12)13/h1-4,10H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNKKJHDTBHFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7INO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223284 | |
| Record name | Iodoindoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iodoindoxyl phosphate | |
CAS RN |
7300-58-5 | |
| Record name | Iodoindoxyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoindoxyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



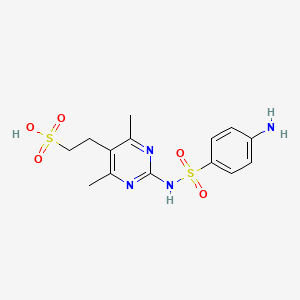
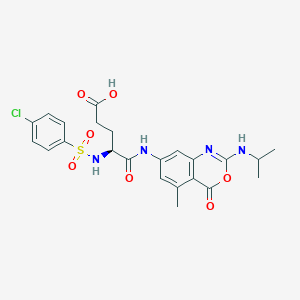
![2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1202164.png)
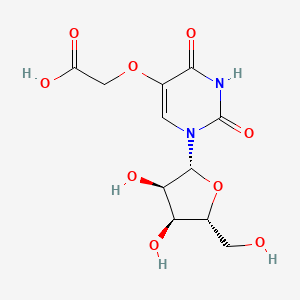
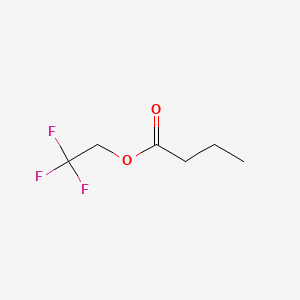
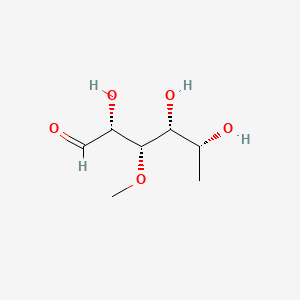
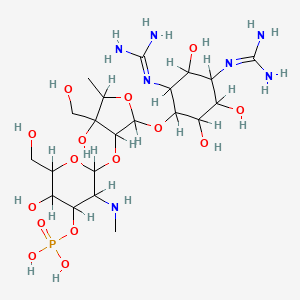
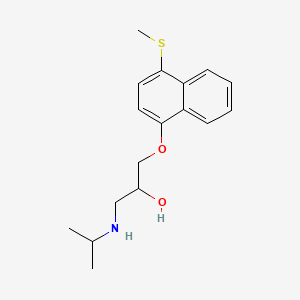
![(2S)-2-[[(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl]amino]-3-hydroxypropanoic acid](/img/structure/B1202174.png)
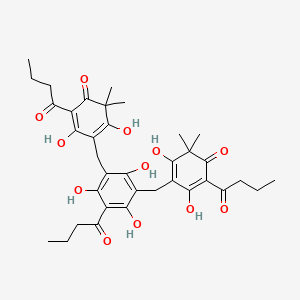
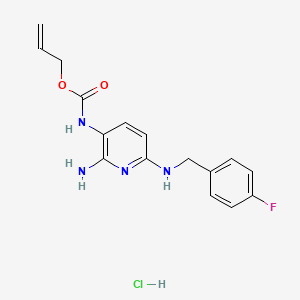
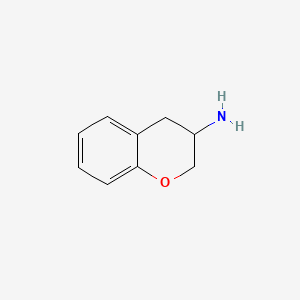
![2,2'-([1,1'-Biphenyl]-4,4'-diyldivinylene)bis(benzenesulphonic) acid](/img/structure/B1202180.png)
